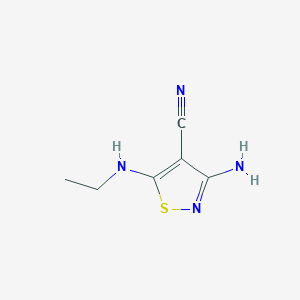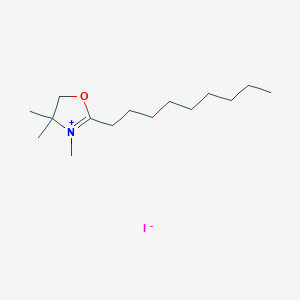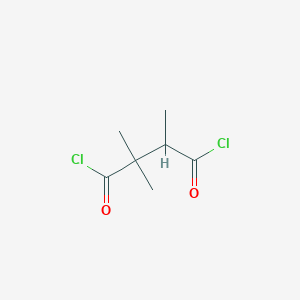
2-Methylbutyl 4-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylbutyl 4-bromobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom attached to the benzene ring and a 2-methylbutyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbutyl 4-bromobenzoate typically involves the esterification of 4-bromobenzoic acid with 2-methylbutanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors and automated systems to control the reaction parameters, ensuring high yield and purity of the product. The final product is typically purified using advanced separation techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Methylbutyl 4-bromobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of 4-hydroxybenzoate derivatives.
Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: 4-Hydroxybenzoate derivatives.
Oxidation: 4-Bromobenzoic acid.
Reduction: 2-Methylbutyl 4-bromobenzyl alcohol.
Scientific Research Applications
2-Methylbutyl 4-bromobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylbutyl 4-bromobenzoate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by nucleophiles, leading to the formation of new derivatives. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which activates the benzene ring towards nucleophilic attack .
Comparison with Similar Compounds
Methyl 4-bromobenzoate: Similar structure but with a methyl ester group instead of a 2-methylbutyl group.
Ethyl 4-bromobenzoate: Similar structure but with an ethyl ester group.
Propyl 4-bromobenzoate: Similar structure but with a propyl ester group.
Uniqueness: 2-Methylbutyl 4-bromobenzoate is unique due to the presence of the 2-methylbutyl ester group, which imparts distinct physicochemical properties. This structural variation can influence the compound’s solubility, reactivity, and biological activity, making it suitable for specific applications that other similar compounds may not fulfill .
Properties
CAS No. |
121051-36-3 |
|---|---|
Molecular Formula |
C12H15BrO2 |
Molecular Weight |
271.15 g/mol |
IUPAC Name |
2-methylbutyl 4-bromobenzoate |
InChI |
InChI=1S/C12H15BrO2/c1-3-9(2)8-15-12(14)10-4-6-11(13)7-5-10/h4-7,9H,3,8H2,1-2H3 |
InChI Key |
BIQDEPCHVKIHTG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)COC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


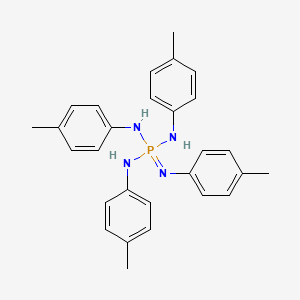
![1-[(Prop-2-en-1-yl)tellanyl]butane](/img/structure/B14298072.png)
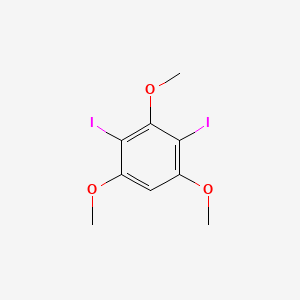
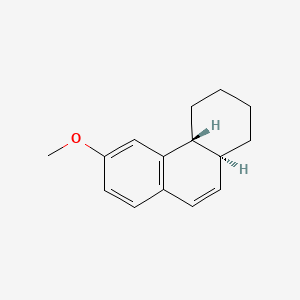
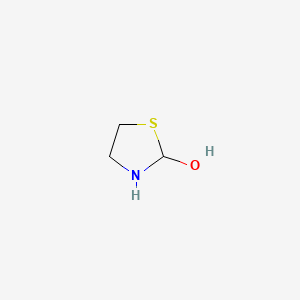


![1-{2-[(1,3,2-Dioxaphospholan-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B14298108.png)

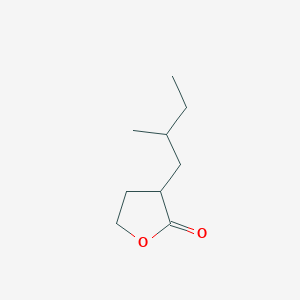
![Formamide, N,N-bis[2-(formylamino)ethyl]-](/img/structure/B14298131.png)
